5-Methyl-2-phenylpyrazolidin-3-one
Overview
Description
5-Methyl-2-phenylpyrazolidin-3-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It appears as a pale brown solid .
Chemical Reactions Analysis
In a study on the electrochemical oxidation of 1-phenylpyrazolidin-3-ones, it was found that similar compounds behave in a manner similar to that of the parent 1-phenylpyrazolidin-3-one, with the major reaction pathway involving the formation of a 1-phenylpyrazolin-3-one .Scientific Research Applications
Pharmacological Studies : A study on 1-methyl-5-phenylpyrazolidin-3-one (a related compound) revealed promising anticonvulsant activity in animal tests. However, toxic manifestations in the hematopoietic tissues and liver of rats and dogs precluded its clinical trial in humans (Bass, Gray, & Larson, 1959).
Electrochemical Oxidation : The electrochemical oxidation of 1-phenylpyrazolidin-3-ones, including derivatives like 4-methyl- and 5-phenyl-substituted compounds, in acetonitrile, was studied. These compounds behave similarly to their parent compound, with the major reaction pathway involving the formation of a 1-phenylpyrazolin-3-one (Bellamy, Innes, & Hillson, 1982).
Photo- and Ionochromic Properties : Photochromic 5-phenylpyrazolidin-3-one-based azomethine imines were synthesized and studied for their spectral-luminescent properties. These compounds exhibit properties of ion-active molecular “off-on” switches of fluorescence when interacting with certain anions and represent a bifunctional chemosensor for specific cations and ions (Bren et al., 2018).
Antiproliferative Activity : Novel 4-acylpyrazolon-5-ato-dihalotin(IV) complexes derived from 1,2-dihydro-3-methyl-1-phenyl-4-(2,2-diphenylacetyl)pyrazol-5-one and related compounds were synthesized and showed in vitro antiproliferative activity against melanoma cell lines (Pettinari et al., 2006).
π-Electron Delocalization : A study on the crystal and molecular structures of 2-benzoyl-5-phenylpyrazolidin-3-one, a related compound, provided insights into π-electron delocalization and molecular interactions, contributing to the understanding of the chemical behavior of these compounds (Olesiejuk et al., 2018).
Ionochromic Chemosensors : Azomethinimines derived from 5-phenylpyrazolidin-3-one and hydroxy-substituted aromatic aldehydes were developed as a new class of chemosensors with ionochromic properties, efficient in detecting Cu2+ cations and F− anions (Bren et al., 2015).
Properties
IUPAC Name |
5-methyl-2-phenylpyrazolidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVAOQFPUMLQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332597 | |
Record name | 5-Methyl-2-phenyl-3-pyrzolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13292-56-3 | |
Record name | 5-Methyl-2-phenyl-3-pyrzolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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